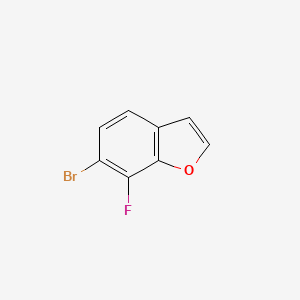

6-Bromo-7-fluorobenzofuran

Description

Significance of Benzofuran (B130515) Core in Chemical and Biological Research

The benzofuran nucleus is a fundamental structural motif found in a wide array of naturally occurring compounds and synthetic pharmaceuticals. nih.govrsc.org Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. nih.govrsc.orgscienceopen.com This inherent bioactivity has spurred extensive research into benzofuran chemistry, with scientists continually exploring new synthetic methodologies and biological applications. bohrium.com

The versatility of the benzofuran scaffold allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with unique physicochemical and biological profiles. mdpi.com This adaptability makes benzofuran a "privileged structure" in medicinal chemistry, a core framework that can be readily modified to develop novel therapeutic agents. researchgate.net

Importance of Halogenation in Benzofuran Derivatives

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of a compound. numberanalytics.comnih.gov The incorporation of halogens into the benzofuran ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. nih.govmdpi.com

Contextualization of 6-Bromo-7-fluorobenzofuran within Halogenated Benzofuran Chemistry

This compound is a specific example of a di-halogenated benzofuran derivative. Its structure features a bromine atom at the 6-position and a fluorine atom at the 7-position of the benzofuran ring. This particular substitution pattern creates a unique electronic and steric environment that can influence its reactivity and potential biological interactions. While research on many halogenated benzofurans is extensive, the specific properties and applications of this compound are less documented, highlighting a potential area for further investigation. The presence of both bromine and fluorine offers a combination of properties; bromine can increase molecular polarizability, while fluorine can enhance metabolic stability. numberanalytics.com

Current Research Landscape and Identified Gaps in the Study of this compound

The current research landscape for halogenated benzofurans is vibrant, with numerous studies focusing on their synthesis and evaluation for various biological activities, particularly as anticancer and antimicrobial agents. nih.govmdpi.comresearchgate.net However, a comprehensive review of the scientific literature reveals a noticeable gap in the dedicated study of this compound. While its synthesis may be documented as part of larger chemical libraries, in-depth investigations into its specific chemical reactivity, biological profile, and potential applications are limited. This presents an opportunity for future research to explore the unique characteristics of this compound and unlock its potential in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNFNBKKCMLAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 7 Fluorobenzofuran and Analogues

Overview of General Benzofuran (B130515) Synthesis Strategies

The construction of the benzofuran nucleus is a well-explored area of synthetic chemistry, with numerous methods developed to achieve this goal. These strategies can be broadly classified based on the type of catalyst or reaction conditions employed.

Transition metal catalysis offers powerful and versatile methods for the synthesis of benzofurans, often proceeding with high efficiency and selectivity. elsevier.comcoopscolevis.com Palladium, copper, gold, ruthenium, and other metals have been extensively used to catalyze the formation of the furan (B31954) ring fused to a benzene (B151609) core. nih.govacs.org

Common strategies involve the intramolecular cyclization of suitably substituted phenols, such as ortho-alkynylphenols or ortho-allylphenols. For instance, palladium- and copper-cocatalyzed Sonogashira coupling of ortho-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a widely adopted route to 2-substituted benzofurans. nih.gov Ruthenium catalysts have been employed for the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to furnish benzofurans. organic-chemistry.org

Annulation reactions, where the benzofuran ring is constructed from two or more components in a convergent manner, are also prominent. These can involve the coupling of phenols with alkynes or other partners. The choice of metal catalyst and ligands is crucial for controlling the regioselectivity and functional group tolerance of these transformations. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Benzofuran Syntheses

| Catalyst System | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| (PPh₃)PdCl₂ / CuI | ortho-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | nih.gov |

| Ruthenium complexes | Benzannulated homo/bis-homopropargylic alcohols | Cycloisomerization | organic-chemistry.org |

| Gold / Silver catalysts | Alkynes | Alkynylation / Oxyalkynylation | nih.govacs.org |

In recent years, there has been a growing emphasis on developing synthetic methods that avoid the use of expensive and potentially toxic transition metals, aligning with the principles of green chemistry. nih.govresearchgate.net Several metal-free approaches to benzofuran synthesis have been reported.

One common strategy involves the use of hypervalent iodine reagents to mediate the oxidative cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org Catalyst-free cascade reactions have also been developed, for example, the reaction between nitroepoxides and salicylaldehydes to yield various benzofuran derivatives. acs.org Furthermore, metal-free protocols for synthesizing fused benzofuran systems, such as benzofuro[2,3-c]pyridin-3-ols, have been established, highlighting the versatility of these approaches. nih.gov These methods often offer advantages in terms of cost, environmental impact, and simplified purification procedures.

Acid catalysis provides a powerful tool for the cyclization of various precursors to form the benzofuran ring. wuxiapptec.com Both Lewis and Brønsted acids can be employed to promote these transformations. rsc.orgresearchgate.netresearchgate.net For instance, the cyclization of ethenetricarboxylate derivative aromatic compounds in the presence of Lewis acids like zinc chloride or aluminum chloride can yield benzofuranones through an intramolecular Friedel-Crafts Michael addition. nih.gov

Brønsted acids, such as triflic acid, have been shown to mediate the intramolecular cyclization of aryl-fused 1,6-diyn-3-ones. researchgate.net Ruthenium nanoparticles combined with a Lewis acid-functionalized ionic liquid have been used for the selective hydrogenation of benzofurans, demonstrating the utility of combining metal catalysis with acid promotion. acs.org These acid-catalyzed methods are often characterized by mild reaction conditions and high efficiency. nih.gov

Base-mediated reactions represent another important class of methods for benzofuran synthesis. nih.gov These reactions can proceed through various mechanisms, including intramolecular condensation and annulation pathways. For example, the Rap-Stoermer reaction, which utilizes a base like triethylamine (B128534), is a classic method for obtaining benzofuran derivatives. nih.gov

More contemporary examples include the base-catalyzed sequential 1,4-addition/intramolecular cyclization/aromatization reactions to construct complex fused systems like benzofuro[3,2-b]pyridines. researchgate.net The synthesis of 2-aminobenzofurans can be achieved via a base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes. mdpi.comsemanticscholar.org The choice of base is critical and can range from inorganic bases like potassium carbonate to organic bases such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comsemanticscholar.org

Specific Routes for Halogenated Benzofurans

The synthesis of halogenated benzofurans like 6-bromo-7-fluorobenzofuran requires either the use of appropriately halogenated starting materials or the selective introduction of halogen atoms onto a pre-formed benzofuran core.

Achieving regioselective bromination is crucial for the synthesis of specifically substituted compounds. The electronic properties of the benzofuran ring direct electrophilic substitution, but the outcome can be influenced by the reaction conditions and the substituents already present on the ring.

Electrophilic bromination of the benzofuran ring typically occurs at the 2- or 3-position. However, bromination of the benzene ring portion can be achieved under different conditions or by using starting materials that already contain the desired bromine substituent. For instance, the synthesis of 1-[3-(2-alkylbenzofuranyl)]-2-(3,5-dibromo-4-hydroxyphenyl)ethanones has been achieved through the selective bromination of the corresponding hydroxy- and methoxy-ethanones. researchgate.net

Electrochemical methods have also been employed for the regioselective bromination of benzofuran. By carefully choosing the solvent and bromide salt, it is possible to direct the bromination to the C5 and C7 positions. researchgate.net For the synthesis of this compound, a plausible strategy would involve starting with a precursor that already contains the 7-fluoro substituent, such as a 3-fluoro-4-bromophenol derivative, and then constructing the furan ring. Alternatively, a pre-existing 7-fluorobenzofuran (B1316722) could be subjected to regioselective bromination, although directing the bromine to the 6-position could be challenging and may require the use of directing groups or specific catalysts.

Regioselective Fluorination Strategies in Benzofuran Synthesis

Achieving regioselective fluorination, particularly at the C-7 position of a benzofuran ring system, is a significant synthetic challenge. The introduction of a fluorine atom is often accomplished at the precursor stage, prior to the formation of the furan ring, as direct C-H fluorination of the benzofuran scaffold can be difficult to control.

Strategies for regioselective fluorination typically involve utilizing precursors with directing groups that favor substitution at a specific position. For instance, a phenol (B47542) substituted with an ortho-directing group can be fluorinated at the adjacent position. Electrophilic fluorinating agents, such as those derived from N-fluorobis(phenyl)sulfonimide (NFSI) or Selectfluor®, are commonly employed. The choice of reagent and reaction conditions is critical to prevent side reactions and ensure high regioselectivity. In the context of synthesizing this compound, a plausible approach would involve the fluorination of a 2-bromophenol (B46759) derivative where the hydroxyl group directs the incoming electrophilic fluorine to the adjacent ortho position, which will ultimately become the C-7 position of the benzofuran.

Orthogonal and Sequential Halogenation Approaches for Benzofuran Systems

The synthesis of a molecule with two different halogens on the benzene ring, like this compound, necessitates an orthogonal or sequential halogenation strategy. This ensures that the introduction of one halogen does not interfere with the other and that each is placed at the correct position.

An orthogonal approach might involve choosing halogenating agents that react under distinctly different conditions or are guided by different electronic or steric factors. More commonly, a sequential approach is used. For example, one could start with a phenol and introduce the first halogen, then use the electronic properties of the mono-halogenated phenol to direct the second halogenation.

The hydroxyl group of a phenol is a strongly activating ortho-, para-director. chemistrysteps.combyjus.com Direct bromination of a phenol typically yields a mixture of ortho- and para-isomers, and can lead to polybromination. byjus.comyoutube.com To achieve selective ortho-bromination, specific reagents or directing group strategies may be required. nih.govscientificupdate.com For the target molecule, one might start with a fluorinated phenol and then introduce the bromine, or vice-versa. The order of these steps is crucial and depends on the directing effects of the substituents at each stage. For instance, introducing fluorine first to a phenol would yield a mixture of fluorophenols. Separating the desired isomer and then performing a regioselective bromination would be a potential, though challenging, route. A more controlled method often involves building the substitution pattern on the aromatic ring before cyclizing to form the benzofuran.

Proposed Synthetic Pathways for this compound

As direct synthesis routes for this compound are not prominently documented, pathways can be proposed based on established benzofuran synthesis methodologies.

A common and effective strategy for benzofuran synthesis is the intramolecular cyclization of a suitably substituted phenol. nih.gov Applying this logic in a retrosynthetic analysis, this compound can be disconnected at the furan ring's ether linkage (C-O bond) and the C2-C3 bond. This leads back to a key intermediate: a 2-bromo-3-fluorophenol (B45789) bearing a two-carbon side chain at the ortho position, such as an ethynyl (B1212043) or a 2-haloethyl group.

This key phenolic intermediate can be further broken down. The most logical precursor would be 3-Bromo-2-fluorophenol . This starting material contains the required halogen substitution pattern, simplifying the subsequent steps to the formation of the furan ring.

Figure 1: Retrosynthetic Analysis of this compound

Based on the retrosynthetic analysis, the primary challenge is the synthesis or acquisition of the halogenated precursors. The ideal starting material would be 3-Bromo-2-fluorophenol. The synthesis of such di-halogenated phenols can be complex due to competing directing effects of the substituents. nih.govgoogle.com

Once the key phenolic precursor is obtained, it must be elaborated to introduce the two-carbon side chain necessary for cyclization. Common methods include:

Sonogashira Coupling: Coupling the phenol with a terminal alkyne (e.g., trimethylsilylacetylene) followed by cyclization. This is often catalyzed by palladium and copper complexes. elsevier.es

Williamson Ether Synthesis: Reaction with a two-carbon electrophile (like 2-chloroacetaldehyde or ethyl bromoacetate) to form a phenoxy ether, which can then be cyclized.

The selection of precursors is dictated by their commercial availability, the complexity of their synthesis, and their compatibility with the planned reaction sequence.

Table 1: Potential Precursors for this compound Synthesis

The formation of the benzofuran ring from the precursor is a critical step that requires careful optimization. For transition metal-catalyzed cyclizations (e.g., using Palladium or Copper), several parameters must be considered to maximize yield and purity. rsc.orgrsc.orgresearchgate.netelsevier.es

Catalyst System: The choice of metal (Pd or Cu) and ligands is crucial. For palladium-catalyzed reactions, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or bidentate ligands such as dppf are common. unicatt.it Copper catalysts, often copper(I) iodide, are frequently used as co-catalysts or primary catalysts in phenol-alkyne couplings. acs.org

Base: An appropriate base is required to deprotonate the phenol and facilitate the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (NEt₃).

Solvent: The solvent must be compatible with the reagents and stable at the required reaction temperature. Aprotic polar solvents like DMF, DMSO, or dioxane are frequently used. acs.org

Temperature: Reaction temperatures can range from room temperature to over 120°C, depending on the reactivity of the substrates and the catalyst system employed.

Optimization would involve systematically varying these parameters to find the ideal conditions for the specific transformation.

Table 2: Parameters for Optimization in a Palladium/Copper-Catalyzed Cyclization

Analytical and Spectroscopic Characterization Techniques in Halogenated Benzofuran Synthesis

Once the synthesis is complete, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show signals for the aromatic protons on the benzofuran core. The coupling patterns and chemical shifts would be influenced by the adjacent bromine and fluorine atoms.

¹³C NMR: Would confirm the number of unique carbon atoms in the molecule. The carbons bonded to fluorine and bromine would exhibit characteristic chemical shifts.

¹⁹F NMR: This is a highly sensitive and definitive technique for fluorinated compounds. nih.govrsc.org A single resonance would be expected for the fluorine atom at the C-7 position. Its chemical shift would be characteristic of a fluorine atom on an aromatic ring adjacent to a bromine atom. nih.govacs.org The coupling between the fluorine and nearby protons (³JHF, ⁴JHF) would provide further structural confirmation. nih.gov

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₄BrFO. A key feature in the mass spectrum would be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orgcsbsju.eduucalgary.ca This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. jove.com

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present. Characteristic peaks for C-H stretching of the aromatic ring, C=C stretching of the aromatic and furan rings, and C-O-C stretching of the furan ether linkage would be expected. The C-F and C-Br bond vibrations would also be present, typically in the fingerprint region.

Table 3: Expected Spectroscopic Data for this compound

Chemical Reactivity and Transformations of 6 Bromo 7 Fluorobenzofuran

Electrophilic Substitution Patterns of Benzofurans

Electrophilic substitution in benzofurans is a fundamental process for functionalization. The reaction's outcome is heavily dependent on the electronic nature of the benzofuran (B130515) ring system and the influence of any existing substituents.

Halogen substituents on the benzene (B151609) ring of a benzofuran molecule exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M). The inductive effect deactivates the aromatic ring towards electrophilic attack by reducing its electron density. Conversely, the mesomeric effect, which involves the donation of a lone pair of electrons from the halogen into the π-system, tends to activate the ring, particularly at the ortho and para positions relative to the halogen.

In the case of 6-Bromo-7-fluorobenzofuran, both halogens primarily deactivate the benzene portion of the molecule towards electrophilic substitution due to their strong inductive effects. Fluorine is the most electronegative element, and its inductive effect is significantly stronger than that of bromine. However, electrophilic attack is more likely to occur on the electron-rich furan (B31954) ring, which is generally more reactive than the deactivated benzene ring. When substitution does occur on the benzene ring, the directing effects of the existing substituents, including the fused furan ring and the halogens, guide the position of the incoming electrophile.

Within the benzofuran nucleus, the furan ring is the primary site for electrophilic attack. The regioselectivity of this attack is dictated by the relative stability of the cationic intermediate (arenium ion) formed. Generally, electrophilic substitution on the unsubstituted benzofuran ring preferentially occurs at the C-2 position. This preference is attributed to the more effective delocalization of the positive charge in the intermediate formed by attack at C-2 compared to C-3.

However, the substitution pattern can be influenced by the reaction conditions and the nature of the electrophile. Some studies on substituted benzofurans have shown that the C-3 position can also be reactive. For instance, in certain Friedel-Crafts reactions, acylation may occur at the C-3 position. researchgate.net The C-3 position of benzofuran is considered more nucleophilic than the equivalent position in benzothiophene, a property that is exploited in various C-H functionalization methodologies. d-nb.info For this compound, while the benzene ring is deactivated, the furan ring remains the more probable site for electrophilic addition, with the C-2 position being the predicted major site of reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Benzofurans

Nucleophilic aromatic substitution (SNAr) is a critical reaction for halogenated aromatic compounds, proceeding through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com This pathway is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate.

In SNAr reactions, the reactivity of aryl halides follows the order F >> Cl > Br > I. masterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The rate-determining step in SNAr is the initial attack of the nucleophile on the carbon atom bearing the halogen. wyzant.com The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. wyzant.comstackexchange.com This effect also serves to stabilize the resulting negative charge in the Meisenheimer intermediate, thus lowering the activation energy of the rate-determining step. stackexchange.com

For this compound, the fluorine atom at the C-7 position is significantly more activated towards nucleophilic displacement than the bromine atom at the C-6 position. This pronounced difference in reactivity allows for selective substitution at the C-7 position.

Table 1: Comparative Reactivity of Halogens in Nucleophilic Aromatic Substitution (SNAr)

| Halogen | Electronegativity | Inductive Effect | Leaving Group Ability (SNAr) | Rationale |

|---|---|---|---|---|

| Fluorine | 3.98 | Strong -I | Highest | Strong inductive effect stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic attack. wyzant.comstackexchange.com |

| Bromine | 2.96 | Moderate -I | Lower | Weaker inductive effect leads to less stabilization of the intermediate compared to fluorine. wyzant.com |

The differential reactivity of the C-F and C-Br bonds in this compound provides a powerful tool for selective functionalization. Nucleophiles such as alkoxides, amines, and thiolates will preferentially displace the fluoride at C-7 under typical SNAr conditions, leaving the bromide at C-6 untouched. This selective displacement allows for the introduction of a wide variety of functional groups at a specific position. The remaining C-Br bond can then be utilized in subsequent transformations, such as cross-coupling reactions, enabling a stepwise and controlled synthesis of more complex derivatives.

Cross-Coupling Reactions of this compound

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable methods for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions, which typically proceed via an oxidative addition step, is the inverse of that seen in SNAr reactions. The general order of reactivity for the oxidative addition to a metal center is C-I > C-Br > C-OTf >> C-Cl > C-F. tcichemicals.com

The carbon-fluorine bond is exceptionally strong and generally unreactive in standard palladium-catalyzed cross-coupling reactions, often requiring harsh conditions or specialized catalytic systems for activation. nih.govresearchgate.net In contrast, the carbon-bromine bond is readily activated.

This reactivity difference allows for highly selective cross-coupling reactions on the this compound scaffold. The C-Br bond at the C-6 position serves as a reliable handle for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, while the C-F bond at C-7 remains intact. This orthogonality provides a complementary strategy to SNAr, enabling functionalization at C-6 without affecting C-7. For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or alkyl group at the C-6 position, with the resulting product retaining the fluorine at C-7 for potential subsequent SNAr functionalization.

Table 2: Orthogonal Reactivity in Functionalization of this compound

| Reaction Type | Most Reactive Site | Rationale | Potential Transformation |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-7 (Fluorine) | Fluorine's strong inductive effect stabilizes the anionic intermediate. masterorganicchemistry.comstackexchange.com | Displacement of F with -OR, -NR₂, -SR groups. |

| Palladium-Catalyzed Cross-Coupling | C-6 (Bromine) | The C-Br bond is significantly weaker and more susceptible to oxidative addition than the C-F bond. tcichemicals.com | Suzuki, Heck, Sonogashira coupling to form C-C bonds. |

This selective reactivity is demonstrated in studies where 5-bromo-2-fluorobenzofuran was successfully coupled with an arylboronic acid using a palladium catalyst, transforming only the C-Br bond while leaving the C-F bond intact. nih.gov A subsequent nickel-catalyzed reaction could then be used to functionalize the C-F bond, highlighting the power of orthogonal coupling strategies. nih.govresearchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions primarily involve the more reactive C-Br bond.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. For substrates like this compound, the Suzuki-Miyaura reaction would typically involve the palladium-catalyzed coupling of the C-Br bond with a variety of boronic acids or esters. nih.govtcichemicals.com This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, this reaction would selectively occur at the C-Br position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. soton.ac.uk This method provides a direct route to synthesizing alkynyl-substituted benzofurans, which are versatile intermediates for further transformations.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This palladium-catalyzed reaction is a key method for C-C bond formation. wikipedia.orgorganic-chemistry.org For this compound, the Heck reaction would enable the introduction of various alkenyl groups at the 6-position. The reaction typically proceeds with a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org Intramolecular versions of the Heck reaction have also been utilized for the synthesis of benzofurans. nih.gov

Table 1: Overview of Palladium-Catalyzed Coupling Reactions| Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | This compound + R-B(OH)₂ | Pd catalyst, Base | 6-Aryl/Alkyl-7-fluorobenzofuran |

| Sonogashira | This compound + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-7-fluorobenzofuran |

| Heck | This compound + Alkene | Pd catalyst, Base | 6-Alkenyl-7-fluorobenzofuran |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent an important class of transformations for the formation of carbon-heteroatom and carbon-carbon bonds. beilstein-journals.org These reactions are often used for arylations and heteroarylations. chim.it In the case of this compound, the C-Br bond is the more likely site for these transformations due to its higher reactivity compared to the C-F bond.

Copper-catalyzed C-N and C-O cross-coupling reactions are particularly noteworthy. For instance, the coupling of aryl halides with amines or alcohols allows for the synthesis of N-aryl and O-aryl products, respectively. These reactions typically employ a copper catalyst, a ligand, and a base, and are carried out at elevated temperatures. The use of ligands can significantly improve the efficiency and scope of these reactions.

Table 2: Examples of Copper-Catalyzed Coupling Reactions| Reaction Type | Nucleophile | Potential Product with this compound |

|---|---|---|

| C-N Coupling | Amine (R₂NH) | 6-(Dialkylamino)-7-fluorobenzofuran |

| C-O Coupling | Alcohol (ROH) | 6-Alkoxy-7-fluorobenzofuran |

| C-S Coupling | Thiol (RSH) | 6-(Alkylthio)-7-fluorobenzofuran |

Other Metal-Catalyzed Transformations (e.g., Nickel-catalyzed C-F activation)

While palladium and copper are the most common catalysts for coupling reactions involving aryl halides, other transition metals, such as nickel, have emerged as powerful alternatives. Nickel catalysts are particularly interesting for their ability to activate strong C-F bonds. beilstein-journals.orgnih.gov

The activation of aromatic C-F bonds is a challenging transformation due to the high bond dissociation energy. beilstein-journals.orgnih.gov However, nickel-catalyzed cross-coupling reactions have been developed that can selectively cleave and functionalize C-F bonds, often under milder conditions than previously possible. beilstein-journals.orgnih.gov For a molecule like this compound, this opens up the possibility of sequential or orthogonal coupling reactions. For instance, the C-Br bond could be functionalized first using a palladium-catalyzed reaction, followed by a nickel-catalyzed reaction to functionalize the C-F bond. nih.gov This approach allows for the synthesis of highly substituted benzofuran derivatives that would be difficult to access through other methods. nih.gov

Research has shown that 2-fluorobenzofurans can undergo efficient nickel-catalyzed coupling with arylboronic acids. beilstein-journals.orgnih.gov This transformation proceeds through the activation of the aromatic C-F bond and allows for the synthesis of a range of 2-arylbenzofurans. beilstein-journals.orgnih.gov This methodology could potentially be applied to 7-fluorobenzofuran (B1316722) derivatives as well.

Cycloaddition and Rearrangement Reactions Involving the Benzofuran Moiety

The benzofuran ring system itself can participate in cycloaddition and rearrangement reactions, offering pathways to more complex heterocyclic structures.

Cycloaddition Reactions: The furan ring of the benzofuran moiety can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than simple furans. tandfonline.comacs.org Electron-withdrawing groups on the dienophile can facilitate the reaction. Intramolecular Diels-Alder reactions of benzofuran derivatives have been explored as a strategy for synthesizing complex natural products like morphine. acs.org Additionally, photochemical cycloadditions can occur at the C2-C3 double bond of the furan ring. tandfonline.com

Rearrangement Reactions: Benzofuran derivatives can undergo various rearrangement reactions, often acid-catalyzed, to yield different isomeric structures. For instance, rearrangements of benzopyran groups to benzofuran groups have been observed. nih.gov Furthermore, the rearrangement of 2-hydroxychalcones can lead to the formation of 3-acylbenzofurans. nih.gov These rearrangements provide synthetic routes to substituted benzofurans that might be otherwise difficult to prepare. nih.govnih.gov

Radical Reactions and Reductive Transformations of Halogenated Benzofurans

Halogenated aromatic compounds can undergo radical reactions and reductive transformations to replace the halogen atom with a hydrogen atom or another functional group.

Radical Reactions: Free radical halogenation involves the substitution of a hydrogen atom with a halogen. youtube.com In the context of this compound, radical reactions could potentially be initiated at various positions, although the halogen substituents would influence the regioselectivity. The stability of the resulting radical intermediate is a key factor in determining the reaction outcome. youtube.com

Reductive Transformations: Reductive dehalogenation is a common transformation for aryl halides. This can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. In the case of this compound, selective reduction of the C-Br bond over the C-F bond would be expected under certain conditions, given the lower bond strength of the C-Br bond. Such transformations of halogenated aliphatic compounds have been observed under methanogenic conditions. nih.gov

Biological Activities and Biomedical Applications of 6 Bromo 7 Fluorobenzofuran and Analogues

Overview of Benzofuran (B130515) Derivative Bioactivity and Therapeutic Potential

Benzofuran derivatives are a versatile class of compounds with a broad range of biological activities. nih.govresearchgate.net Naturally occurring and synthetic benzofurans have been reported to possess anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antioxidant properties, among others. nih.govnih.govresearchgate.netnih.gov This wide array of bioactivities has established the benzofuran nucleus as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The therapeutic potential of benzofuran derivatives is vast, with several compounds having been investigated for the treatment of various diseases. researchgate.netrsc.org The ability to introduce a wide variety of substituents at different positions of the benzofuran ring system allows for the fine-tuning of their pharmacological profiles. This structural versatility enables the optimization of activity, selectivity, and pharmacokinetic properties, making benzofuran derivatives attractive candidates for the development of new drugs. nih.gov

Anticancer Potential of Halogenated Benzofurans

The incorporation of halogen atoms into the benzofuran structure has been a particularly fruitful strategy in the quest for novel anticancer agents. nih.gov Halogenation can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes, and can also lead to altered electronic properties that influence binding to biological targets. nih.gov

Numerous studies have demonstrated that the presence of bromine and fluorine on the benzofuran ring can significantly enhance cytotoxic and antiproliferative activity against various cancer cell lines. mdpi.com For instance, brominated derivatives of benzofuran have shown potent activity against human leukemia and breast cancer cells. mdpi.com The position of the halogen substituent is often critical for its anticancer efficacy. nih.gov

Research on various halogenated benzofurans has consistently shown that these modifications can lead to potent anticancer effects. The introduction of bromine, for example, has been shown to increase the cytotoxic potential of benzofuran derivatives. mdpi.com Similarly, fluorine substitution can also contribute to enhanced antiproliferative activity. While specific data for 6-Bromo-7-fluorobenzofuran is not available, the known effects of these individual halogens on the benzofuran scaffold suggest that this compound would likely exhibit significant cytotoxic and antiproliferative properties.

| Compound Class | Observed Effect | Reference |

|---|---|---|

| Brominated Benzofurans | Potent cytotoxicity against leukemia and breast cancer cells. | mdpi.com |

| Fluorinated Benzofurans | Enhanced antiproliferative activity. | nih.gov |

| Halogenated Benzofurans | Increased anticancer activities. | nih.gov |

Halogenated benzofurans often exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. mdpi.com Studies on brominated benzofuran derivatives have shown that they can trigger apoptotic pathways, leading to the elimination of malignant cells. mdpi.com The mechanisms underlying this apoptosis induction can be complex and may involve the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.

In addition to inducing apoptosis, some halogenated benzofurans have been found to modulate the cell cycle. The cell cycle is a series of events that take place in a cell as it grows and divides. Cancer is characterized by uncontrolled cell division, and compounds that can arrest the cell cycle at specific checkpoints are of great interest as potential anticancer drugs. Certain benzofuran derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.net For example, some derivatives have been observed to arrest cells in the G2/M phase of the cell cycle. researchgate.net

Antimicrobial Efficacy (Antibacterial and Antifungal)

Halogenated benzofurans have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. nih.govresearchgate.net The presence and position of halogen atoms on the benzofuran ring can significantly influence the antimicrobial spectrum and potency.

The position of halogen substitution on the benzofuran ring plays a crucial role in determining the antimicrobial activity and the spectrum of susceptible microorganisms. rsc.org For example, studies have shown that the presence of a bromine atom at certain positions can confer potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, the location of fluorine substitution can impact the antifungal efficacy. nih.gov While a definitive structure-activity relationship for this compound is not yet established, the combined presence of bromine and fluorine at these specific positions suggests the potential for a broad spectrum of antimicrobial activity.

| Halogen Substitution | Observed Antimicrobial Effect | Reference |

|---|---|---|

| Bromine | Potent antibacterial activity against Gram-positive and Gram-negative bacteria. | nih.gov |

| Fluorine | Can impact antifungal efficacy. | nih.gov |

| General Halogenation | Can enhance antibacterial and antifungal potencies. | rsc.org |

The exact mechanisms by which halogenated benzofurans exert their antimicrobial effects are not fully elucidated but are thought to be multifactorial. One proposed mechanism involves the inhibition of essential microbial enzymes. For instance, some benzofuran derivatives have been suggested to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net Another potential mechanism is the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. The lipophilic nature of halogenated benzofurans may facilitate their interaction with and disruption of the lipid bilayer of microbial cell membranes. Furthermore, these compounds may also interfere with microbial energy metabolism or other vital cellular processes.

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory potential of benzofuran derivatives has been a subject of significant research interest. Studies have indicated that the presence of fluorine and bromine atoms on the benzofuran ring can enhance the anti-inflammatory effects of these compounds. Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their ability to suppress inflammatory responses in cellular and animal models.

Research has demonstrated that certain fluorinated benzofuran derivatives can effectively inhibit key mediators of inflammation. These compounds have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS). Furthermore, they have been observed to decrease the secretion of pro-inflammatory cytokines and mediators, including interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). The inhibitory concentrations (IC50) for these effects have been reported in the micromolar range, indicating potent anti-inflammatory activity. For instance, the IC50 values for some derivatives range from 1.2 to 9.04 µM for IL-6 and 1.1 to 20.5 µM for PGE2. mdpi.com

The analgesic properties of benzofuran derivatives are often associated with their anti-inflammatory actions, particularly through the inhibition of the COX enzymes, which are critical in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. While direct analgesic data for this compound is not extensively detailed in the available literature, the established anti-inflammatory mechanisms of halogenated benzofurans suggest a strong potential for analgesic effects.

| Inflammatory Mediator | Reported IC50 Range (µM) |

|---|---|

| Interleukin-6 (IL-6) | 1.2 - 9.04 |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |

| Nitric Oxide (NO) | 2.4 - 5.2 |

Antiviral Activities

The benzofuran core is a versatile scaffold that has been incorporated into various compounds demonstrating a broad spectrum of antiviral activities. While specific studies on this compound are limited, research on its analogues provides compelling evidence for the antiviral potential of this class of compounds.

Benzofuran derivatives have been reported to exhibit activity against a range of DNA and RNA viruses. For example, certain synthetic benzofurans have shown specific activity against respiratory syncytial virus (RSV) and influenza A virus. mdpi.com More recently, benzofuran derivatives have been identified as a novel chemical scaffold for the development of broad-spectrum antivirals against human coronaviruses, including SARS-CoV-2. nih.gov The mechanism of action for some of these compounds involves the activation of the Stimulator of Interferon Genes (STING) pathway, which leads to the induction of a type I interferon response, a critical component of the innate immune system's defense against viral infections. nih.gov This suggests that these compounds act as host-targeting antivirals, which can be advantageous in overcoming viral resistance. nih.gov

Furthermore, other benzofuran derivatives have been evaluated for their potential against other viruses, including Human Immunodeficiency Virus (HIV). Some synthesized compounds have demonstrated a significant reduction in the viral cytopathic effect in in vitro assays. scienceopen.com The diverse antiviral activities of benzofuran analogues underscore the potential of this compound as a candidate for further antiviral drug discovery and development.

| Virus | Observed Effect |

|---|---|

| Respiratory Syncytial Virus (RSV) | Specific in vitro activity |

| Influenza A Virus | Specific in vitro activity |

| Human Coronaviruses (e.g., SARS-CoV-2) | Inhibition of replication via STING agonism |

| Human Immunodeficiency Virus (HIV-1) | Reduction of viral cytopathic effect |

Other Pharmacological Relevance (e.g., Central Nervous System activity, Antidiabetic, Antitubercular)

Beyond their anti-inflammatory and antiviral properties, benzofuran derivatives have been explored for a variety of other pharmacological applications, highlighting the versatility of this heterocyclic system.

Central Nervous System (CNS) Activity: Benzofuran-based compounds have shown promise in the context of neurodegenerative diseases. Some derivatives have been found to exhibit neuroprotective effects against glutamate-induced neurotoxicity in cell-based models. sigmaaldrich.com This is significant as glutamate-mediated excitotoxicity is implicated in the pathophysiology of conditions such as Alzheimer's and Parkinson's diseases. The ability of some benzofuran analogues to cross the blood-brain barrier makes them attractive candidates for CNS drug development. sigmaaldrich.com

Antidiabetic Properties: The benzofuran scaffold has been utilized in the design of novel agents for the management of diabetes mellitus. For instance, benzofuran-based chromenochalcones have been synthesized and evaluated for their antihyperglycemic and antidyslipidemic activities. scienceopen.com Certain compounds in this class have demonstrated a significant reduction in blood glucose levels in animal models of diabetes. scienceopen.com Additionally, some naturally occurring arylbenzofurans have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, which is a therapeutic target for type 2 diabetes. nih.gov

Antitubercular Activity: Benzofuran derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. Some synthetic benzofurans have exhibited potent in vitro activity against this bacterium, including against drug-resistant strains. mdpi.comnih.gov The mechanism of action for some of these compounds is thought to be unique, making them valuable leads for developing new antitubercular drugs that can overcome existing resistance mechanisms. mdpi.comrsc.org

| Pharmacological Area | Observed Activity of Analogues |

|---|---|

| Central Nervous System | Neuroprotective effects against glutamate-induced toxicity |

| Antidiabetic | Antihyperglycemic and antidyslipidemic effects; α-glucosidase inhibition |

| Antitubercular | In vitro activity against Mycobacterium tuberculosis (including resistant strains) |

Applications as Biochemical Probes and Advanced Research Tools

The diverse biological activities of benzofuran derivatives make them valuable tools in chemical biology and drug discovery for investigating biological pathways and identifying new therapeutic targets.

The benzofuran scaffold serves as a privileged structure in medicinal chemistry, meaning it can interact with a wide range of biological targets. This property makes benzofuran derivatives, including halogenated variants like this compound, useful as starting points for the development of chemical probes. These probes can be designed to selectively bind to specific proteins or enzymes, allowing researchers to study their function in complex biological systems. For example, fluorescently tagged benzofuran derivatives could be used to visualize the localization and dynamics of their target proteins within living cells.

The ability of the benzofuran ring system to be readily functionalized allows for the synthesis of libraries of compounds that can be screened for binding to various biological targets. The bromine atom in this compound can serve as a handle for further chemical modifications, enabling the creation of diverse analogues. These analogues can be designed as specific ligands for receptors, enzymes, and other proteins implicated in disease. For instance, benzofuran derivatives have been developed as ligands for estrogen receptors, showing potential in the treatment of hormone-dependent cancers. ox.ac.uk They have also been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.gov The unique electronic properties conferred by the bromo and fluoro substituents on the benzofuran ring can influence binding affinity and selectivity for specific biological targets, making this compound an interesting scaffold for the development of novel and potent ligands.

Structure Activity Relationship Sar Studies of 6 Bromo 7 Fluorobenzofuran

Fundamental Principles of SAR in Benzofuran (B130515) Chemistry

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on its bicyclic ring system. nih.gov SAR studies have established several key principles for this chemical class. The introduction of various substituents into the benzofuran core can generate new derivatives with distinct structural features and potential therapeutic value. nih.gov

Historically, substitutions at the C-2 position have been identified as crucial for cytotoxic activity, with ester or heterocyclic groups significantly influencing potency. nih.govnih.gov For antibacterial applications, the presence of hydroxyl groups, halogens, or amino groups at the C-5 position, as well as substitutions on a C-2 phenyl group, are closely linked to efficacy. nih.gov Furthermore, modifications to other parts of the benzofuran ring system can lead to the development of hybrid compounds, such as those incorporating chalcone, triazole, or imidazole moieties, which have emerged as potent cytotoxic agents. nih.gov The overarching goal of SAR in this field is to identify substitution patterns that enhance therapeutic effects while minimizing off-target interactions. nih.gov

Stereoelectronic and Steric Effects of Halogen Substitution (Bromine and Fluorine)

The incorporation of halogen atoms, such as bromine and fluorine, into the benzofuran scaffold is a common strategy to enhance biological activity. nih.gov These atoms exert profound stereoelectronic and steric effects that modulate a molecule's interaction with biological targets. Stereoelectronic effects relate to how the spatial arrangement of orbitals influences molecular properties and reactivity. wikipedia.org

Fluorine, being highly electronegative and of a small size, can significantly alter the local electronic environment, affect the acidity (pKa) of nearby groups, and improve metabolic stability. wikipedia.orgrsc.org In contrast, bromine is larger and more polarizable, which influences its potential for specific non-covalent interactions. The size difference between halogens can also affect the lipophilicity of the compound. researchgate.net The distinct electronic properties of bromine and fluorine in the 6- and 7-positions of the benzofuran ring create a unique electrostatic potential on the molecule's surface, which is critical for its binding orientation and affinity at a receptor site.

Positional Effects of Halogens on Biological Activity

Research has consistently shown that the position of a halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov Different positional isomers of a halogenated compound can exhibit vastly different potencies and selectivities. For instance, studies on other halogenated benzofurans have demonstrated that placing a halogen at the para-position of an attached N-phenyl ring often results in maximum cytotoxic activity. nih.gov Similarly, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative was found to double its potency and inhibitory activity in one study. nih.gov

In the case of 6-Bromo-7-fluorobenzofuran, the adjacent positioning of the two halogens on the benzene (B151609) portion of the scaffold is significant. The electron-withdrawing nature of the fluorine at C-7 influences the electronic character of the bromine at C-6, potentially enhancing its ability to engage in specific interactions. The precise location of these halogens dictates the geometry of interaction with target macromolecules, highlighting the importance of regiochemistry in designing active compounds.

Role of Halogen Bonding and Hydrophobic Interactions in Ligand-Target Binding

The enhanced bioactivity observed in many halogenated benzofurans is often attributed to their ability to form halogen bonds. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a biological target. nih.govnih.gov The strength of this bond increases with the polarizability of the halogen, following the trend of I > Br > Cl. nih.gov Fluorine is generally not considered a halogen bond donor due to its low polarizability and high electronegativity. nih.gov

| Interaction Type | Key Characteristics | Relevance to this compound |

| Halogen Bonding | Directional interaction involving the σ-hole of a halogen (Cl, Br, I). nih.gov | The C-6 bromine can act as a halogen bond donor, providing specific anchoring to a target. medchem-ippas.eu |

| Hydrophobic Interactions | Non-specific attractive forces between nonpolar surfaces. nih.gov | Both bromine and fluorine contribute to the molecule's lipophilicity, enhancing binding to hydrophobic pockets. |

| Stereoelectronic Effects | Influence of orbital arrangements on molecular properties. wikipedia.org | The high electronegativity of the C-7 fluorine alters the electronic landscape of the benzene ring. |

Impact of Benzofuran Ring System Modifications on Bioactivity

One common strategy is the creation of hybrid molecules, where the benzofuran nucleus is combined with other heterocyclic systems like piperazine, tetrazole, or imidazole. nih.govmdpi.com This approach aims to leverage the synergistic effects of combining two or more pharmacophores into a single molecule. nih.gov For example, studies have shown that 2-benzylbenzofuran-imidazole hybrids possess excellent anti-inflammatory effects. mdpi.com Other modifications might include altering alkyl or aryl substituents at key positions, such as C-2 or C-3, to probe for additional steric or hydrophobic interactions that can enhance potency.

Comparative SAR Analysis with Other Halogenated Benzofuran Isomers (e.g., 7-Bromo-6-fluorobenzofuran)

While direct, side-by-side experimental comparisons between this compound and its positional isomer, 7-Bromo-6-fluorobenzofuran, are not extensively detailed in the available literature, established SAR principles allow for a theoretical analysis. The transposition of the bromine and fluorine atoms would be expected to produce a compound with a significantly different biological profile.

The key differences would arise from the altered stereoelectronic and interaction potentials:

Halogen Bonding: In 7-Bromo-6-fluorobenzofuran, the bromine atom is now at C-7. This new position would alter the angle and distance of any potential halogen bond with a biological target compared to the 6-bromo isomer. The stability and even the possibility of forming a productive halogen bond are highly dependent on the topology of the receptor's binding site. nih.gov

Electronic Environment: The highly electronegative fluorine atom at C-6 in the isomeric structure would exert a different inductive effect on the benzofuran ring system compared to its placement at C-7. This would change the molecule's dipole moment and the electrostatic potential map, influencing how it is recognized by a receptor.

Metabolic Stability: The position of the fluorine atom can influence metabolic stability. If a particular region of the benzene ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, placing a fluorine atom there can block this process, potentially increasing the compound's half-life. The shift from C-7 to C-6 could therefore have significant pharmacokinetic implications.

Given that even subtle changes in a ligand's structure can lead to dramatic differences in biological activity, it is highly probable that this compound and 7-Bromo-6-fluorobenzofuran would exhibit distinct potencies, selectivities, and pharmacokinetic properties.

Rational Design Strategies for Enhanced Bioactivity based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the rational design of new therapeutic agents. researchgate.netrsc.org Several strategies can be employed to optimize its biological activity based on the SAR principles discussed.

Targeted Modifications: If the biological target is known, computational methods like molecular docking can be used to predict how modifications to the scaffold would affect binding. For example, the bromine at C-6 could be replaced with iodine to enhance halogen bonding strength or with chlorine to modulate it. nih.gov Alternatively, the bromine can serve as a synthetic handle for introducing new functional groups via cross-coupling reactions to probe for additional interactions.

Scaffold Hopping and Hybridization: The core benzofuran can be replaced with other bioisosteric rings to explore different chemical space while retaining key interaction points. Additionally, new heterocyclic moieties could be appended, for instance at the C-2 position, to create hybrid molecules with potentially novel or enhanced activities. nih.gov

Physicochemical Property Optimization: To improve drug-like properties, modifications can be made to enhance solubility or metabolic stability. This could involve adding small polar groups or, as previously mentioned, strategically placing fluorine atoms to block metabolic hotspots. rsc.org

Fragment-Based Growth: The this compound scaffold can be considered a molecular fragment. Small chemical groups can be "grown" from different positions on the ring to identify new interactions that improve binding affinity and selectivity for a target protein.

By systematically applying these rational design strategies, the promising biological activity of the this compound scaffold can be further optimized to develop novel drug candidates.

Theoretical and Computational Investigations of 6 Bromo 7 Fluorobenzofuran

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a molecule, or ligand, might interact with a biological target, such as a protein receptor. This approach is fundamental in rational drug design, allowing for the estimation of binding affinities and the analysis of interaction profiles.

Prediction of Binding Affinities with Biological Receptors

The prediction of binding affinities through computational docking studies provides a quantitative estimate of how strongly a compound may bind to a target receptor. This information is crucial for prioritizing compounds for further experimental testing. At present, there are no specific studies in the available literature that report the predicted binding affinities of 6-Bromo-7-fluorobenzofuran with any particular biological receptors.

Analysis of Ligand-Target Interaction Profiles

A detailed analysis of ligand-target interactions reveals the specific molecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of a compound to its target. Such analyses for this compound are not currently documented in scientific publications.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules. These methods can be used to determine a wide range of molecular properties from the fundamental principles of quantum mechanics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps, is essential for understanding a molecule's reactivity and intermolecular interactions. Specific calculations detailing these electronic properties for this compound are not available in the reviewed literature.

Reactivity Descriptors and Reaction Pathways

From the electronic structure, various reactivity descriptors can be calculated to predict how a molecule will behave in a chemical reaction. Furthermore, computational methods can be used to map out entire reaction pathways. Such detailed reactivity analyses for this compound have not been a subject of published research.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of molecules and their dynamic behavior over time. nih.govnih.gov These simulations provide a more realistic picture of how molecules behave in a dynamic environment, such as in solution or when interacting with a biological membrane. nih.govnih.gov There are currently no specific conformational analysis or molecular dynamics simulation studies focused on this compound in the public domain.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound would commence with the compilation of a dataset of structurally related benzofuran (B130515) derivatives with known biological activities against a specific target. neovarsity.orgresearchgate.net The core principle of QSAR is to establish a mathematical relationship between the variations in the chemical structures of these compounds and their observed biological effects. researchgate.netwikipedia.org

The process would involve the calculation of a wide array of molecular descriptors for each compound in the dataset, including this compound. wiley.comprotoqsar.com These descriptors quantify various aspects of the molecule's physicochemical properties and are categorized as follows:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. hufocw.orgresearchgate.net

1D Descriptors: These include lists of molecular fragments and functional groups. hufocw.orgresearchgate.net

2D Descriptors: Derived from the 2D representation of the molecule, these encompass topological indices, molecular connectivity, and shape indices. hufocw.orgpharmacy180.com

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape and steric properties. hufocw.orgpharmacy180.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.comucsb.edu

Once these descriptors are calculated, statistical methods are employed to build the QSAR model. neovarsity.org Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Neural Networks are used to identify the descriptors that have the most significant correlation with biological activity. neovarsity.orgwikipedia.org The resulting model is then rigorously validated to ensure its predictive power. neovarsity.org

The following table illustrates a hypothetical set of calculated molecular descriptors for this compound that would be utilized in a QSAR study.

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |

|---|---|---|

| 0D | Molecular Weight | 231.04 g/mol |

| 2D | Topological Polar Surface Area (TPSA) | 13.14 Ų |

| 2D | Number of Rotatable Bonds | 0 |

| 3D | Molecular Volume | 165.4 ų |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 3.25 |

| Electronic | HOMO Energy | -8.95 eV |

| Electronic | LUMO Energy | -1.23 eV |

Virtual Screening and Lead Optimization Applications

The principles of cheminformatics and QSAR modeling extend to the realms of virtual screening and lead optimization, providing a computational framework for identifying and refining novel drug candidates. longdom.orgwikipedia.org

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.orgresearchgate.net In the context of this compound, this compound could serve as a query structure in a ligand-based virtual screening campaign. computabio.com This approach involves searching for molecules with similar structural or physicochemical features to this compound under the assumption that they will exhibit similar biological activities. mmsl.cz

Alternatively, in a structure-based virtual screening approach, the 3D structure of a biological target (e.g., an enzyme or receptor) is used. wikipedia.org Molecular docking simulations would be performed to predict the binding affinity and pose of compounds from a virtual library, including this compound, within the target's active site. longdom.orgmmsl.cz This allows for the prioritization of compounds for experimental testing. longdom.org

The following table provides a hypothetical example of a hit list from a virtual screening campaign, where compounds are ranked based on their predicted binding affinity to a target protein.

| Rank | Compound ID | Scaffold | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 1 | ZINC12345678 | Benzofuran | -9.8 |

| 2 | CHEMBL98765 | Indole | -9.5 |

| ... | ... | ... | ... |

| N | Hypothetical_6B7F | This compound | -8.7 |

Lead Optimization

Once a "hit" compound like this compound is identified, lead optimization aims to modify its chemical structure to improve its therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile. nih.govpatsnap.com Computational methods are instrumental in this iterative process. patsnap.comacs.org

By analyzing the predicted binding mode of this compound within the target's active site, medicinal chemists can propose structural modifications. For instance, the bromine and fluorine atoms on the benzene (B151609) ring could be substituted with other functional groups to enhance interactions with specific amino acid residues. QSAR models can then be used to predict the effect of these modifications on biological activity before the new compounds are synthesized, saving significant time and resources. patsnap.com This cycle of design, prediction, synthesis, and testing is repeated to develop a potent and safe drug candidate.

Future Perspectives and Research Directions for 6 Bromo 7 Fluorobenzofuran

Development of Novel and Efficient Synthetic Routes for 6-Bromo-7-fluorobenzofuran

Future research should focus on the application of transition-metal-catalyzed reactions, which have revolutionized heterocyclic synthesis. nih.gov Palladium-catalyzed methods, such as the Sonogashira coupling followed by intramolecular cyclization, could be optimized for the specific substrate of this compound. acs.org Furthermore, palladium-catalyzed C-H activation and oxidation tandem reactions present a powerful tool for constructing the benzofuran (B130515) core with high efficiency. rsc.org Copper-catalyzed reactions also offer a cost-effective and versatile alternative for the synthesis of benzofuran derivatives and warrant further investigation for this specific compound. nih.gov

In addition to metal-catalyzed approaches, transition-metal-free synthetic methods are gaining traction due to their environmental benefits. acs.org Strategies involving intramolecular cyclization under metal-free conditions could provide a greener pathway to this compound. nih.gov One-pot synthetic protocols, which combine multiple reaction steps into a single operation, would significantly streamline the synthesis, saving time, reagents, and energy. acs.org The exploration of C-H functionalization techniques could also lead to more direct and atom-economical synthetic routes. organic-chemistry.org

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Palladium-Catalyzed Cyclization | High efficiency, broad functional group tolerance. rsc.orgacs.org | Catalyst cost and removal from the final product. |

| Copper-Catalyzed Synthesis | Cost-effective, good for specific C-O bond formations. nih.gov | Can sometimes require harsh reaction conditions. |

| Transition-Metal-Free Routes | Environmentally friendly, avoids metal contamination. acs.org | May have lower yields or require specific substrates. |

| One-Pot Syntheses | Increased efficiency, reduced waste. acs.org | Requires careful optimization of reaction conditions. |

| C-H Activation/Functionalization | Atom-economical, direct synthesis. organic-chemistry.org | Regioselectivity can be a challenge. |

Exploration of Expanded Reactivity Profiles and Derivatization

The presence of two distinct halogen atoms on the this compound core provides a rich platform for exploring diverse chemical transformations and creating a library of novel derivatives. The differential reactivity of the C-Br and C-F bonds can be exploited for selective functionalization.

The bromine atom at the 6-position is a prime handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings can be employed to introduce a wide range of substituents, including aryl, heteroaryl, and alkyl groups. nih.gov This would allow for the systematic modification of this position to probe structure-activity relationships.

While the C-F bond is generally more robust, recent advancements in catalysis have enabled the activation of C-F bonds for cross-coupling reactions. nih.gov Nickel-catalyzed couplings of fluorobenzofurans with arylboronic acids have been reported and could be a viable strategy for derivatization at the 7-position. nih.gov Acid-mediated C-F/C-H cross-coupling with arenes also presents a transition-metal-free alternative for the synthesis of 2-arylbenzofurans. rsc.org

Furthermore, derivatization is not limited to the halogenated positions. The C-2 position of the benzofuran ring is also amenable to functionalization. Palladium-catalyzed C-H arylation of benzofurans at room temperature has been demonstrated, offering a mild and regioselective method for introducing aryl groups at this position. nsf.gov

The potential derivatization strategies are summarized below:

| Position | Reaction Type | Potential Substituents |

| C-6 (Bromine) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Aryl, heteroaryl, alkyl, vinyl groups |

| C-7 (Fluorine) | Nickel-catalyzed cross-coupling, acid-mediated coupling | Aryl groups |

| C-2 | Palladium-catalyzed C-H arylation | Aryl groups |

Advanced Biological Activity Screening and Precise Target Identification

Benzofuran derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govrsc.orglbp.world The this compound scaffold, with its unique electronic and lipophilic characteristics, is a compelling candidate for comprehensive biological screening.

Future research should involve screening libraries of this compound derivatives against a diverse range of biological targets. High-throughput screening (HTS) can be utilized to rapidly assess the activity of these compounds against various cell lines and enzymatic assays.

Given the prevalence of benzofurans as kinase inhibitors, a focused screening against a panel of human protein kinases is a logical starting point. nih.gov Many benzofuran derivatives have shown promise as inhibitors of kinases such as CDK2, Aurora B kinase, and mTOR. tandfonline.comresearchgate.netnih.gov Identifying the specific kinase(s) inhibited by this compound derivatives is crucial for understanding their mechanism of action and for further optimization.

In the realm of oncology, the anticancer potential of these compounds should be thoroughly investigated against various cancer cell lines. semanticscholar.orgnih.gov Structure-activity relationship (SAR) studies will be vital in elucidating how different substituents on the benzofuran core influence cytotoxicity and selectivity. nih.gov

The antimicrobial properties of these derivatives also warrant exploration. rsc.org With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents, and the benzofuran scaffold has shown promise in this area. nih.gov

| Area of Biological Screening | Potential Targets/Assays | Rationale |

| Anticancer | Various cancer cell lines (e.g., breast, lung, colon) | Benzofurans are known to exhibit cytotoxic activity. rsc.org |

| Kinase Inhibition | Panel of human protein kinases (e.g., CDK, Aurora, mTOR) | The benzofuran scaffold is a common feature in kinase inhibitors. nih.gov |

| Antimicrobial | Bacterial and fungal strains | Benzofuran derivatives have demonstrated antimicrobial properties. rsc.org |

| Anti-inflammatory | Assays for inflammatory markers | Some benzofuranols have anti-inflammatory activity. lbp.world |

Integration into Materials Science and Other Emerging Applications

The applications of benzofuran derivatives are not limited to the life sciences. The unique photophysical and electronic properties of the benzofuran ring system make it an attractive component for advanced materials.

One of the most promising areas is in the development of organic light-emitting diodes (OLEDs). Benzofuran derivatives have been investigated as blue fluorescent emitters and host materials in OLED devices. ingentaconnect.comrsc.org The introduction of bromine and fluorine atoms in this compound can modulate the HOMO/LUMO energy levels and photoluminescence properties, potentially leading to improved device performance, such as higher efficiency and better color purity. Fusing benzofuran with other aromatic systems, like acridine, has been shown to be a successful strategy for creating high-performance TADF (thermally activated delayed fluorescence) emitters for OLEDs. rsc.org

The potential for this compound derivatives in other areas of materials science, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), should also be explored. The ability to tune the electronic properties through derivatization makes this scaffold a versatile building block for new organic electronic materials.

Synergistic Approaches in Medicinal Chemistry and Drug Design Utilizing the this compound Core

The this compound core can serve as a valuable starting point for more sophisticated drug design strategies. Synergistic approaches that combine this scaffold with other pharmacophores or utilize its unique properties for targeted drug design hold significant promise.

The concept of hybrid molecules, where two or more pharmacophores are linked together, has emerged as a powerful strategy in drug discovery. nih.gov The this compound moiety could be hybridized with other known anticancer or antimicrobial agents to create compounds with dual modes of action or enhanced potency. nih.gov For instance, creating hybrid benzofurans with chalcones, triazoles, or piperazines has been shown to yield potent cytotoxic agents. nih.gov

The fluorine atom at the 7-position can be strategically employed in drug design. Fluorine substitution is a common tactic in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. The specific placement of fluorine in this compound could be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Furthermore, computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of new this compound derivatives. These in silico tools can help predict the binding of these compounds to their biological targets and prioritize the synthesis of the most promising candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-7-fluorobenzofuran?

- Methodology : Common approaches include halogenation of benzofuran precursors or coupling reactions. For example: